3-Fluoro-2-(trifluoromethyl)pyridine-4-boronic acid
Description
Properties
IUPAC Name |
[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4NO2/c8-4-3(7(13)14)1-2-12-5(4)6(9,10)11/h1-2,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZKMQKVWZYROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C(F)(F)F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201190987 | |
| Record name | Boronic acid, B-[3-fluoro-2-(trifluoromethyl)-4-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096337-73-2 | |
| Record name | Boronic acid, B-[3-fluoro-2-(trifluoromethyl)-4-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-fluoro-2-(trifluoromethyl)-4-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(trifluoromethyl)pyridine-4-boronic acid typically involves the borylation of 3-Fluoro-2-(trifluoromethyl)pyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(trifluoromethyl)pyridine-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or esters and reduction to form boranes.
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic esters or acids.
Reduction: Boranes.
Scientific Research Applications
3-Fluoro-2-(trifluoromethyl)pyridine-4-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Fluoro-2-(trifluoromethyl)pyridine-4-boronic acid exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of fluorine and trifluoromethyl groups enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Structural Analogs with Halogen or Alkoxy Substituents
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid
- Molecular Formula: C₆H₄BClF₃NO₂
- Molecular Weight : 225.36 g/mol
- Key Differences: Chlorine at position 2 replaces fluorine, increasing molecular weight (Cl: 35.45 vs. F: 19.00).
3-Chloro-2-methoxypyridine-4-boronic acid
- Molecular Formula: C₆H₇BClNO₃
- Molecular Weight : 187.4 g/mol
- Key Differences :
Analogs with Sulfur or Nitrogen-Based Substituents
3-Fluoro-2-(thiomethyl)pyridine-4-boronic acid
- Molecular Formula: C₆H₅BF₃NO₂S (estimated)
- Key Differences :
3-Fluoro-2-(4-Morpholino)pyridine-4-boronic acid pinacol ester
- Molecular Formula : C₁₅H₂₀BF₃N₂O₃ (pinacol ester)
- Pinacol ester protection stabilizes the boronic acid but requires deprotection before use in cross-couplings .
Electronic and Steric Effects
- Electron-Withdrawing Effects :
- Steric Hindrance :
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling :
- The target compound’s electron-withdrawing groups stabilize the borate intermediate, improving coupling efficiency. For example, it outperforms 3-thiophenylboronic acid () in reactions requiring electron-deficient partners.
- Chlorinated analogs (e.g., 2-chloro-6-CF₃-pyridine-4-boronic acid) exhibit lower reactivity due to weaker electron withdrawal .
Q & A
Q. What are the common synthetic routes for preparing 3-fluoro-2-(trifluoromethyl)pyridine-4-boronic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves halogenated pyridine precursors subjected to palladium-catalyzed borylation. A validated route includes:
- Starting material : A halogenated derivative (e.g., 3-fluoro-2-(trifluoromethyl)pyridine-4-bromide).
- Reagents : Bis(pinacolato)diboron (B₂Pin₂) or boronic acid esters.
- Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%).
- Conditions : Anhydrous solvents (THF, DMF), temperatures of 80–100°C, and inert atmosphere (N₂/Ar) .
Yield optimization requires careful control of stoichiometry (1:1.2 substrate-to-boron reagent ratio) and purification via column chromatography or recrystallization. Impurities often arise from incomplete halogen displacement or boronic acid protodeboronation, mitigated by low-temperature quenching and acidic workup .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what challenges arise due to its substituents?
Methodological Answer:
- ¹⁹F NMR : Critical for confirming fluorine and trifluoromethyl (-CF₃) groups. Challenges include signal splitting due to coupling with adjacent protons or boron.
- ¹¹B NMR : Identifies boronic acid integrity (δ ~30 ppm for free acid; shifts with hydration or esterification).
- HRMS (ESI/APCI) : Ensures molecular ion ([M+H]⁺) matches C₇H₅BF₄NO₂ (calc. 228.03).
- XRD : Resolves steric effects of -CF₃ and boron geometry but requires high-purity crystals .
Challenges: Overlapping signals in ¹H NMR due to -CF₃ deshielding; boronic acid instability under prolonged light exposure necessitates fresh sample preparation .
Q. How does the trifluoromethyl group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: The -CF₃ group exerts strong electron-withdrawing effects, enhancing boron’s electrophilicity and accelerating transmetallation in Suzuki couplings. However, steric bulk may hinder access to the boron center. Key strategies include:
- Catalyst selection : Pd(OAc)₂ with SPhos ligand improves steric tolerance.
- Solvent optimization : Mixed DMF/H₂O (3:1) enhances solubility of aryl halides.
- Base choice : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) balances reactivity and minimizes protodeboronation .
Example reaction with 4-bromoacetophenone achieves >85% yield under these conditions .
Advanced Research Questions
Q. How can researchers address contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?
Methodological Answer: Discrepancies often stem from:
- Ligand effects : Bulky ligands (e.g., XPhos) may improve turnover but reduce substrate compatibility.
- Boronic acid hydration : Anhydrous conditions (molecular sieves) prevent boroxine formation, which reduces reactivity.
- Substrate electronic effects : Electron-deficient aryl halides pair better with -CF₃-substituted boronic acids.
Validation protocol :
Standardize reaction conditions (solvent, catalyst loading, temperature).
Use internal controls (e.g., phenylboronic acid) to benchmark activity.
Monitor reaction progress via ¹⁹F NMR or LC-MS to detect intermediates/byproducts .
Q. What strategies optimize regioselectivity when using this compound in nucleophilic substitution reactions?
Methodological Answer: The -CF₃ group directs nucleophiles to the para-position relative to boron due to its meta-directing nature. For example:
- Nucleophilic aromatic substitution (SNAr) : Use K₂CO₃ in DMSO at 120°C with azide or thiol nucleophiles.
- Directed ortho-metalation : Employ LDA (lithium diisopropylamide) at -78°C to functionalize positions adjacent to boron.
Key SNAr with NaN₃ yields 4-azido derivatives with >90% regioselectivity, confirmed by ¹⁹F NMR .
Q. How is this compound applied in medicinal chemistry for kinase inhibitor development?
Methodological Answer: The boronic acid moiety enables modular incorporation into heterocyclic scaffolds targeting kinase ATP-binding pockets. Case study:
- JAK inhibitors : Couple with pyrazolopyrimidine cores via Suzuki-Miyaura to generate analogs with IC₅₀ < 10 nM .
- Structural insights : The -CF₃ group enhances membrane permeability (logP ~2.5) and metabolic stability (t₁/₂ > 4 hrs in microsomes) .
Synthetic workflow :
Couple with a piperidine-containing intermediate.
Functionalize the azetidine ring for target engagement.
Validate via kinase profiling (e.g., Eurofins Panlabs panel) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
